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molecular formula C9H18O2 B8392736 1,1-Dimethoxycycloheptane

1,1-Dimethoxycycloheptane

Cat. No. B8392736
M. Wt: 158.24 g/mol
InChI Key: SCMRFBUXJKBAHD-UHFFFAOYSA-N
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Patent
US08754207B2

Procedure details

To a flask with reflux condenser (5 g) cycloheptanone, and 10 ml methanol was taken. (10 ml) (2.0 eq.) trimethyl orthoformate and several crystals of p-toluenesulfonic acid were added in to the reaction mixture and the mixture was stirred at 25-30° C. to about 1.5 hrs. Color of the reaction mixture became pale yellow. Reaction was monitored by TLC. Then remove the methanol on rotavapour. Water was added in to the reaction mixture and extract with ethyl acetate. Organic layer was washed with 5% sodium bicarbonate solution then water and brine solution. Concentrate it on rotavapor yellow colored oily product obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:7][CH2:6]C[CH2:4][CH2:3][CH2:2]1.[CH:9](OC)([O:12][CH3:13])[O:10][CH3:11].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:11][O:10][C:9]1([O:12][CH3:13])[CH2:4][CH2:3][CH2:2][CH2:1][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25-30° C. to about 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Then remove the methanol on rotavapour
ADDITION
Type
ADDITION
Details
Water was added in to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Organic layer was washed with 5% sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate it on rotavapor yellow colored oily product
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC1(CCCCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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